molecular formula C6H9N3O B2972817 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde CAS No. 1556310-54-3

4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2972817
CAS No.: 1556310-54-3
M. Wt: 139.158
InChI Key: FRWMDMMESWEKFU-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring structure. This compound is characterized by the presence of an isopropyl group attached to the fourth position of the triazole ring and a formyl group at the third position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 4H-1,2,4-triazole-3-carbaldehyde with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and control reaction parameters more precisely. This method involves the continuous addition of reactants and the removal of products, ensuring consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), resulting in the formation of carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the isopropyl group, where nucleophiles like halides or alkoxides replace the isopropyl group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Halides (e.g., iodine), alkoxides (e.g., methoxide), polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid.

  • Reduction: 4-(propan-2-yl)-4H-1,2,4-triazole-3-methanol.

  • Substitution: 4-(haloalkyl)-4H-1,2,4-triazole-3-carbaldehyde.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its triazole ring is a key structural motif in many biologically active molecules. Biology: Triazoles are known to exhibit antimicrobial properties, and this compound is studied for its potential use in developing new antibiotics and antifungal agents. Medicine: Research is ongoing to explore the compound's potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4H-1,2,4-triazole-3-carbaldehyde: Lacks the isopropyl group.

  • 4-(propyl)-4H-1,2,4-triazole-3-carbaldehyde: Has a propyl group instead of an isopropyl group.

  • 4-(butyl)-4H-1,2,4-triazole-3-carbaldehyde: Has a butyl group instead of an isopropyl group.

Uniqueness: The presence of the isopropyl group in 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde provides it with unique steric and electronic properties compared to its analogs, influencing its reactivity and biological activity.

Properties

IUPAC Name

4-propan-2-yl-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(2)9-4-7-8-6(9)3-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWMDMMESWEKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556310-54-3
Record name 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde
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